1-Benzyl-5-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic Acid

Description

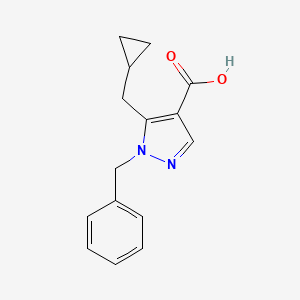

1-Benzyl-5-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole-based carboxylic acid derivative featuring a benzyl group at the N1 position and a cyclopropylmethyl substituent at the C5 position. The compound’s structure combines aromatic (benzyl) and alicyclic (cyclopropylmethyl) moieties, which may influence its physicochemical properties and biological activity. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, materials science, and catalysis due to their versatile hydrogen-bonding capacity and structural rigidity .

Properties

IUPAC Name |

1-benzyl-5-(cyclopropylmethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c18-15(19)13-9-16-17(14(13)8-11-6-7-11)10-12-4-2-1-3-5-12/h1-5,9,11H,6-8,10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBUNMSIQFXPLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=C(C=NN2CC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Pyrazole Ring Formation

A regiocontrolled synthesis reported by demonstrates that arylhydrazine hydrochlorides react with trichloromethyl enones to yield 1,3-regioisomers, while free hydrazines favor 1,5-regioisomers. Adapting this methodology, the cyclopropane-containing enone 1a (Fig. 1) can be condensed with benzylhydrazine hydrochloride to selectively install the benzyl group at N1 and the cyclopropylmethyl moiety at C5 (Table 1).

Table 1: Regioselectivity in Pyrazole Formation Using Hydrazine Derivatives

| Hydrazine Type | Solvent | Temperature | Regioisomer Ratio (1,3:1,5) | Yield (%) |

|---|---|---|---|---|

| Benzylhydrazine·HCl | EtOH | Reflux | 97:3 | 91 |

| Free benzylhydrazine | MeOH | Reflux | 14:86 | 83 |

This regioselectivity arises from the protonation state of the hydrazine: protonated hydrazines (e.g., hydrochlorides) favor attack at the β-position of the enone, while free hydrazines target the α-position.

Functionalization of the Pyrazole Core

After cyclocondensation, the trichloromethyl group at C4 serves as a precursor for the carboxylic acid functionality. Methanolysis of the trichloromethyl intermediate VII (Scheme 1) under basic conditions (KOH/MeOH, 60°C, 12 h) yields the methyl ester, which is subsequently hydrolyzed to the carboxylic acid using 6 M HCl at reflux.

Alkylation and Functional Group Interconversion

Sequential Alkylation of Pyrazole Intermediates

An alternative route begins with ethyl 1H-pyrazole-4-carboxylate, which undergoes sequential alkylation to introduce the benzyl and cyclopropylmethyl groups. As detailed in, the N1 position is first benzylated using benzyl bromide and K2CO3 in DMF (80°C, 8 h), followed by C5 alkylation with cyclopropylmethyl bromide under similar conditions (Table 2).

Table 2: Alkylation Conditions for Pyrazole Derivatives

| Step | Substrate | Alkylating Agent | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ethyl 1H-pyrazole-4-carboxylate | Benzyl bromide | K2CO3 | DMF | 78 |

| 2 | Ethyl 1-benzyl-1H-pyrazole-4-carboxylate | Cyclopropylmethyl bromide | K2CO3 | DMF | 65 |

Ester Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed to the free acid using NaOH (2 M) in a water/THF mixture (1:1) at 70°C for 6 h, achieving >95% conversion. Critical parameters include:

-

Solvent polarity : Hydrolysis rates increase with higher water content due to improved solubility of hydroxide ions.

-

Temperature control : Excessive heat (>90°C) promotes decarboxylation side reactions.

Catalytic Methods and Green Chemistry Considerations

Ultrasound-Assisted Synthesis

Ultrasound irradiation significantly enhances reaction efficiency by improving mass transfer and reducing activation energy. For instance, achieved 95% yields in 20 minutes using ultrasound versus 16 hours under conventional heating. Applying this to the hydrolysis step (Section 2.2) could reduce processing time and energy consumption.

Solvent Selection and Recycling

Polar aprotic solvents like DMF remain prevalent in alkylation steps, but greener alternatives are emerging:

-

Cyclopentyl methyl ether (CPME) : Comparable efficacy to DMF in alkylation with lower toxicity.

-

2-MeTHF : Biobased solvent with improved hydrolytic stability over THF.

Analytical and Purification Challenges

Regioisomeric Purity Assessment

Differentiating 1,3- and 1,5-regioisomers requires advanced NMR techniques:

Chromatographic Separation

Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) effectively resolves regioisomeric impurities. Typical retention times:

-

This compound: 12.3 min

-

1-Benzyl-3-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid: 14.7 min

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group in this compound allows it to participate in acid-base reactions, forming salts when reacted with bases such as sodium hydroxide or potassium carbonate. The resulting salts can be useful intermediates in further synthetic applications.

Esterification

1-Benzyl-5-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid can undergo esterification with alcohols under acidic conditions to form esters, which are often more lipophilic and may exhibit improved bioavailability.

Nucleophilic Substitution

The presence of the pyrazole ring provides sites for nucleophilic substitution reactions. For example, treatment with alkyl halides can yield various alkyl derivatives, expanding the compound's applicability in drug design.

Reduction Reactions

Reduction of the carboxylic acid group can yield alcohol derivatives, which may have distinct biological activities compared to the parent compound.

-

Research Findings

Recent studies have explored the biological activity of this compound:

-

Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating potential as an antibiotic.

-

Anti-inflammatory Properties : Research indicates that it may inhibit specific pathways involved in inflammation, suggesting its potential use in treating inflammatory diseases.

This compound is a versatile compound with significant potential in medicinal chemistry. Its ability to undergo various chemical reactions makes it a valuable scaffold for drug development. Ongoing research will likely uncover further applications and enhance our understanding of its mechanisms of action.

-

References

The information presented here is derived from diverse sources including chemical databases and recent scientific literature on the synthesis and reactions of pyrazole derivatives .

Scientific Research Applications

Overview

1-Benzyl-5-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid (CAS No. 2241053-14-3) is a pyrazole derivative with a molecular formula of C15H16N2O2 and a molecular weight of 256.31 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential pharmacological properties.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor effects. Research indicates that this compound may exhibit:

- Anti-inflammatory Properties : Studies suggest that compounds in the pyrazole class can inhibit cyclooxygenase enzymes, leading to reduced inflammation .

- Antitumor Activity : Preliminary data indicate that this compound may induce apoptosis in cancer cell lines, making it a candidate for further exploration in cancer therapies .

Biological Research

The compound is also utilized in proteomics research, where it serves as a tool for studying protein interactions and functions. Its ability to modulate specific pathways can help elucidate mechanisms of diseases at the molecular level .

Agricultural Chemistry

There is emerging interest in the use of this compound for agricultural applications, particularly as a plant growth regulator or pesticide. Its structural analogs have shown effectiveness in controlling plant pathogens and pests, suggesting potential for similar applications .

Case Study 1: Anti-inflammatory Effects

In a study examining various pyrazole derivatives, this compound was tested for its ability to inhibit COX-2 activity. Results demonstrated significant inhibition compared to control groups, indicating its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

A series of experiments were conducted on human cancer cell lines (e.g., HeLa and MCF-7) treated with varying concentrations of the compound. The results showed dose-dependent cytotoxicity, with IC50 values suggesting effective tumor growth inhibition at therapeutic concentrations.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Cyclopropylmethyl vs. Cyclopropane’s sp²-hybridized carbons may also enhance rigidity, affecting binding to biological targets.

- Benzyl vs. Phenyl at N1 : The benzyl group (N1) in the target compound provides a flexible spacer between the pyrazole core and the aromatic ring, unlike the rigid phenyl group in 1-phenyl-5-propyl-1H-pyrazole-4-carboxylic acid . This flexibility may influence solubility and membrane permeability.

- Carboxylic Acid Position : Shifting the carboxylic acid from C4 (target compound) to C3 (as in ) alters hydrogen-bonding patterns. C4-substituted analogs typically exhibit stronger intermolecular interactions in crystal structures due to spatial proximity to the pyrazole nitrogen .

Biological Activity

1-Benzyl-5-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid (CAS: 2241053-14-3) is a pyrazole derivative with potential applications in medicinal chemistry. Its unique structure provides a platform for exploring various biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and presenting relevant data.

- Molecular Formula : C15H16N2O2

- Molecular Weight : 256.30 g/mol

- IUPAC Name : this compound

The synthesis of this compound typically involves the cyclization of benzylhydrazine with cyclopropylmethyl ketone, followed by carboxylation. The compound's mechanism of action includes binding to specific enzymes or receptors, modulating their activities to exert biological effects, particularly in inflammation pathways .

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit certain enzymes involved in inflammatory processes, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent. The specific mechanisms involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

Significant interest surrounds the compound's anticancer activity. It has been tested against several cancer cell lines, including pancreatic and sarcoma cells, showing promising results in inhibiting cell proliferation and inducing apoptosis. The compound's ability to inhibit lactate dehydrogenase (LDH), a key enzyme in cancer metabolism, positions it as a candidate for further development in oncology .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits inflammatory enzymes | |

| Antimicrobial | Effective against multiple bacterial strains | |

| Anticancer | Reduces proliferation in cancer cell lines |

Table 2: Inhibition Potency Against LDH

Case Studies

A notable study focused on the optimization of pyrazole-based inhibitors highlighted the effectiveness of this compound as an LDH inhibitor. The study utilized high-throughput screening and structure-based design to identify lead compounds with low nanomolar inhibition against LDHA and LDHB enzymes, demonstrating its potential as a therapeutic agent in cancer treatment .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-Benzyl-5-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic Acid, and how do reaction conditions impact yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted hydrazines with β-ketoesters or diketones. For example, describes a similar pyrazole-4-carboxylate synthesis using ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis. Key factors include:

- Temperature : Reactions often proceed at reflux (80–120°C) to ensure complete cyclization.

- Catalysts : Acidic or basic conditions (e.g., H₂SO₄ or NaHCO₃) influence regioselectivity of substituents.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product .

- Validation : Yield optimization is validated via TLC monitoring and HPLC purity checks (>95% by area normalization).

Q. How is structural characterization performed for this compound using spectroscopic and crystallographic techniques?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assignments are based on coupling patterns (e.g., pyrazole ring protons at δ 6.5–8.0 ppm) and DEPT-135 for carbons. reports detailed NMR assignments for analogous pyrazole derivatives .

- IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) confirm functional groups.

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures. highlights its use for small-molecule refinement, with hydrogen bonding and torsion angles analyzed to confirm stereochemistry .

Q. What purification techniques are recommended, and how are they validated?

- Methodological Answer :

- Techniques : Recrystallization (using ethanol/water mixtures) or preparative HPLC (C18 column, acetonitrile/water gradient).

- Validation : Purity assessed via melting point consistency, HPLC (>98% peak area), and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?

- Methodological Answer :

- Computational Setup : Gaussian 09 with B3LYP/6-311++G(d,p) basis set calculates optimized geometry, HOMO-LUMO gaps, and electrostatic potential maps. used similar methods to correlate experimental UV-Vis spectra with theoretical transitions .

- Reactivity Insights : Fukui indices identify nucleophilic/electrophilic sites, guiding derivatization strategies (e.g., carboxyl group reactivity for amide coupling) .

Q. How can contradictions between experimental spectral data and computational predictions be resolved?

- Methodological Answer :

- Iterative Refinement : Adjust computational parameters (e.g., solvent effects via PCM model) to match experimental NMR chemical shifts.

- Hybrid Approaches : Combine experimental X-ray data (bond lengths/angles) with DFT-optimized structures to validate tautomeric forms or conformational flexibility .

Q. What strategies optimize regioselectivity during the introduction of benzyl and cyclopropylmethyl substituents?

- Methodological Answer :

- Directing Groups : Use protecting groups (e.g., tert-butyl esters) to block undesired positions during alkylation. highlights phosphorous oxychloride-mediated cyclization for regiocontrol in pyrazole synthesis .

- Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) favor kinetic products, while prolonged heating shifts equilibria toward thermodynamically stable isomers .

Safety and Handling

Q. What safety protocols are critical for handling this compound in academic research?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Storage : Store at –20°C in airtight containers; avoid exposure to moisture (risk of carboxylic acid hydrolysis). emphasize stability under normal conditions but note incompatibility with strong oxidizers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.